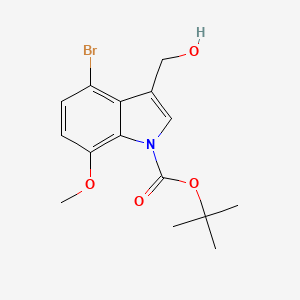

N-Boc-4-bromo-3-(hydroxymethyl)-7-methoxyindole

Description

Key Structural Features:

- The Boc group adopts a tert-butyl configuration, conferring steric protection to the indole nitrogen.

- The hydroxymethyl group at position 3 introduces a chiral center, though racemization is minimized under standard conditions.

- The methoxy group at position 7 donates electron density via resonance, modulating the indole’s aromaticity.

Crystallographic Characterization and Conformational Analysis

While direct crystallographic data for This compound remains unreported, analogs provide insights:

- Related Indole Derivatives : The crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one (CID 12532250) reveals a planar indene core with substituents influencing π-stacking interactions. Similar planarity is expected in the indole core of the target compound.

- Conformational Preferences :

Hypothetical Crystal Parameters (extrapolated from analogs):

| Parameter | Value |

|---|---|

| Space Group | P2₁2₁2₁ |

| a (Å) | ~11.65 |

| b (Å) | ~11.98 |

| c (Å) | ~15.91 |

| Dihedral Angles | 76–104° (core) |

Comparative Structural Analysis with Related Brominated Methoxyindoles

A comparison with structurally similar compounds highlights key distinctions (Table 1):

Table 1: Structural Comparison of Brominated Methoxyindoles

| Compound | CAS Number | Substituents (Positions) | Molecular Formula |

|---|---|---|---|

| This compound | 1394899-04-7 | 1-Boc, 3-CH2OH, 4-Br, 7-OCH3 | C₁₅H₁₈BrNO₄ |

| 1-Boc-5-bromo-3-hydroxymethylindole | 905710-14-7 | 1-Boc, 3-CH2OH, 5-Br | C₁₄H₁₆BrNO₃ |

| 4-bromo-7-methoxyindole | 46835540 | 4-Br, 7-OCH3 | C₉H₈BrNO |

| N-Boc-3-hydroxymethyl-6-methoxyindole | 914349-08-9 | 1-Boc, 3-CH2OH, 6-OCH3 | C₁₅H₁₈NO₄ |

Key Observations :

- Bromine Position : The target compound’s bromine at position 4 contrasts with 5-bromo analogs (e.g., 1-Boc-5-bromo-3-hydroxymethylindole), altering electronic density and reactivity.

- Methoxy Group Placement : The 7-methoxy group in the target compound vs. 6-methoxy in analogs (e.g., N-Boc-3-hydroxymethyl-6-methoxyindole) influences steric interactions in synthetic applications.

- Boc Protection : Ubiquitous in intermediates for peptide coupling or nucleophilic substitution reactions.

Properties

IUPAC Name |

tert-butyl 4-bromo-3-(hydroxymethyl)-7-methoxyindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrNO4/c1-15(2,3)21-14(19)17-7-9(8-18)12-10(16)5-6-11(20-4)13(12)17/h5-7,18H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCSFMMOKCHOGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C(C=CC(=C21)OC)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Indole Core Synthesis and Functionalization

The initial step involves synthesizing the indole nucleus, which can be achieved through classical methods such as the Fischer indole synthesis or Bartoli indole synthesis . These methods utilize suitable precursors like phenylhydrazines and ketones or ortho-aminophenols with aldehydes.

Selective Bromination

The bromination at the 4-position is performed under controlled conditions to ensure regioselectivity:

| Reaction | Reagents | Conditions | Notes |

|---|---|---|---|

| Bromination of indole | N-bromosuccinimide (NBS) | In a solvent like DMF or acetic acid, at 0-25°C | Controlled addition to prevent polybromination |

This step yields 4-bromoindole derivatives, which are crucial intermediates.

Introduction of the Hydroxymethyl Group

The hydroxymethyl group at the 3-position can be introduced via:

- Formylation using the Vilsmeier-Haack reaction , where the indole reacts with DMF and POCl₃ to form an iminium ion, leading to formylation at the 3-position.

- Reduction of the formyl group to hydroxymethyl using reducing agents such as sodium borohydride (NaBH₄).

Alternatively, direct hydroxymethylation can be achieved via hydroxymethylation reagents like formaldehyde derivatives under basic or acidic conditions.

Protection of the Nitrogen

The indole nitrogen is protected with a Boc group to prevent unwanted reactions during subsequent steps:

Boc₂O (di-tert-butyl dicarbonate) in the presence of a base like triethylamine (TEA) in an inert solvent such as dichloromethane (DCM) at room temperature.

This step yields N-Boc-protected indole derivatives .

Reaction Pathways and Conditions

Overall Synthetic Pathway

The following flowchart summarizes the typical synthetic route:

Indole synthesis → Regioselective bromination at C-4 → Formylation at C-3 (Vilsmeier-Haack) → Reduction to hydroxymethyl → N-Boc protection

Reaction Conditions Summary

| Step | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Bromination | NBS | DMF or acetic acid | 0-25°C | Regioselective at C-4 |

| Formylation | DMF, POCl₃ | 0-25°C | Controlled | Formsylation at C-3 |

| Reduction | NaBH₄ | Methanol or ethanol | Room temperature | Converts aldehyde to hydroxymethyl |

| Boc protection | Boc₂O, TEA | DCM | Room temperature | Protects nitrogen |

Data Table: Preparation Summary

| Step | Starting Material | Key Reagents | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Indole | NBS | 4-Bromoindole | 70-85 | Regioselective bromination |

| 2 | 4-Bromoindole | DMF, POCl₃ | 3-Formyl-4-bromoindole | 60-75 | Vilsmeier-Haack formylation |

| 3 | Formylated indole | NaBH₄ | 3-(Hydroxymethyl)-4-bromoindole | 65-80 | Reduction of aldehyde |

| 4 | Hydroxymethylindole | Boc₂O, TEA | This compound | 75-90 | Boc protection |

Research Findings and Literature Insights

Recent studies highlight the importance of regioselectivity and reaction optimization :

- Regioselective bromination is achieved by controlling the reaction temperature and reagent equivalents to prevent polybromination.

- Formylation at the 3-position is facilitated by the electron-rich nature of the indole ring, with conditions tailored to favor mono-formylation.

- Hydroxymethylation can be optimized via formaldehyde derivatives or direct reduction of formyl groups, with yields influenced by solvent choice and temperature.

- Protection strategies with Boc groups are standard, providing stability during multi-step synthesis and facilitating purification.

Chemical Reactions Analysis

Types of Reactions: N-Boc-4-bromo-3-(hydroxymethyl)-7-methoxyindole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxylic acid or reduced to a methyl group.

Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydride (NaH) and palladium catalysts are commonly used.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.

Deprotection: Trifluoroacetic acid (TFA) is often used for Boc deprotection.

Major Products:

Substitution: Various substituted indoles depending on the nucleophile used.

Oxidation: Carboxylic acids or aldehydes.

Reduction: Methyl derivatives.

Deprotection: Free amine derivatives.

Scientific Research Applications

Chemical Synthesis Applications

N-Boc-4-bromo-3-(hydroxymethyl)-7-methoxyindole serves as an important intermediate in the synthesis of more complex organic molecules. The presence of functional groups such as the bromine atom allows for substitution reactions, where it can be replaced by other nucleophiles under suitable conditions. Additionally, the hydroxymethyl group can be oxidized to form carboxylic acids or reduced to methyl groups, offering versatility in synthetic pathways.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Substitution | Bromine can be replaced by nucleophiles |

| Oxidation/Reduction | Hydroxymethyl can be oxidized/reduced |

| Deprotection | Boc group can be removed under acidic conditions |

Biological Research Applications

This compound is under investigation for its potential biological activities , including antimicrobial and anticancer properties. Research has shown that indole derivatives exhibit significant biological activities due to their ability to interact with various molecular targets such as enzymes and receptors.

Potential Biological Activities:

- Antimicrobial Activity: Studies indicate that compounds similar to this compound can inhibit the growth of multidrug-resistant bacteria.

- Anticancer Properties: Indole derivatives are being explored for their efficacy in targeting cancer cells through various mechanisms .

Medicinal Chemistry Applications

In medicinal chemistry, this compound is investigated as a precursor for drug development. Its structural features make it suitable for synthesizing indole-based pharmaceuticals that may have enhanced therapeutic effects. The compound's ability to undergo various chemical transformations allows researchers to design and optimize new drug candidates effectively.

Industrial Applications

The compound is utilized in the production of fine chemicals and as a building block in organic synthesis within industrial settings. Its versatile reactivity makes it a valuable resource for developing advanced materials and chemical products.

Case Study 1: Antimicrobial Properties

Research conducted on indole derivatives, including this compound, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the compound's potential as an effective agent against biofilm formation in resistant strains, suggesting its utility in developing new antibiotics.

Case Study 2: Anticancer Activity

A study focused on the synthesis of indole derivatives revealed that modifications to the structure of this compound could enhance its anticancer properties. The research indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, showcasing their potential in cancer therapy .

Mechanism of Action

The mechanism of action of N-Boc-4-bromo-3-(hydroxymethyl)-7-methoxyindole is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the Boc group may also influence its reactivity and interactions.

Comparison with Similar Compounds

N-Boc-4-bromo-3-formyl-7-methoxyindole

- Structure : Differs at position 3 (formyl vs. hydroxymethyl).

- Properties :

- The formyl group increases electrophilicity, making it reactive toward nucleophiles (e.g., in Schiff base formation).

- The hydroxymethyl analog is less electrophilic but offers a hydroxyl group for hydrogen bonding or further derivatization (e.g., phosphorylation, glycosylation).

- Applications : The formyl analog is commercially available as a building block for drug discovery, suggesting the hydroxymethyl variant could serve similar roles with improved stability .

5-Bromo-3-(triazolylethyl)-1H-indole (Compound 9c, )

- Structure : Bromine at position 5, triazole-ethyl substituent at position 3.

- Key Differences: Bromine position (4 vs. 5) alters electronic distribution and steric effects.

- Biological Relevance : This compound was synthesized for antioxidant applications, demonstrating that bromoindoles with polar substituents at position 3 are viable for therapeutic development .

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid ()

- Structure : Chlorine at position 7, methyl at position 3, carboxylic acid at position 2.

- Methyl and hydroxymethyl substituents differ in steric bulk and hydrogen-bonding capacity.

- Applications : Carboxylic acid derivatives are often used in coordination chemistry or as enzyme inhibitors, whereas hydroxymethyl groups may improve pharmacokinetics (e.g., solubility) .

Bromoindole Alkaloid with Carbonyl Group ()

- Structure : Features a 3-carbonyl-6-bromo-5-hydroxyindole residue.

- Key Differences :

- The carbonyl group at position 3 enhances electrophilicity, enabling conjugation with nucleophiles.

- Hydroxymethyl vs. carbonyl alters redox properties and metabolic stability.

- Biological Relevance : Such alkaloids exhibit diverse bioactivities, including antimicrobial and anticancer effects, highlighting the importance of substitution patterns in indole cores .

Data Table: Comparative Analysis of Key Compounds

Key Research Findings

Hydroxymethyl vs. Formyl : The hydroxymethyl group enhances solubility and metabolic stability compared to the formyl analog, which may require reduction to an alcohol for bioactivity .

Bromine Position : Bromine at position 4 (vs. 5 or 6) influences electronic effects and steric interactions, affecting binding to biological targets .

Functional Group Diversity : Hydroxymethyl, triazole, and carboxylic acid groups enable distinct interactions (e.g., hydrogen bonding, metal coordination), tailoring compounds for specific therapeutic or synthetic roles .

Biological Activity

N-Boc-4-bromo-3-(hydroxymethyl)-7-methoxyindole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

The compound features an indole ring substituted with a bromine atom at the 4-position, a hydroxymethyl group at the 3-position, and a methoxy group at the 7-position. The presence of the Boc (tert-butyloxycarbonyl) protecting group enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.

Indole derivatives like this compound are known to interact with various biological targets, including enzymes and receptors. The specific mechanisms through which this compound exerts its biological effects are not fully characterized but likely involve modulation of key biochemical pathways.

Potential Mechanisms Include:

- Enzyme Inhibition: Indole derivatives can inhibit enzymes involved in critical cellular processes, potentially leading to apoptosis in cancer cells.

- Receptor Interaction: These compounds may interact with cell surface receptors, influencing signaling pathways associated with cell growth and survival.

Biological Activities

This compound has been studied for several biological activities:

Antimicrobial Activity

Research indicates that indole derivatives possess antimicrobial properties . The compound has shown effectiveness against various bacterial strains, including multidrug-resistant organisms. Its ability to inhibit biofilm formation makes it particularly promising for treating infections caused by resistant bacteria such as Escherichia coli and Staphylococcus aureus .

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been tested against:

- Prostate cancer (PC3)

- Glioblastoma (U87MG)

- Breast cancer (MDA-MB-468)

These studies suggest that the compound may induce apoptosis and inhibit tumor growth by disrupting cellular signaling pathways .

Case Studies and Research Findings

- Anticancer Efficacy : A study conducted on human tumor xenograft models revealed significant activity of indole derivatives against various cancer types, highlighting their potential as therapeutic agents .

- Antimicrobial Testing : In a comparative study of indole derivatives, this compound was found to be effective in inhibiting biofilm formation at concentrations as low as 10 µg/mL against Staphylococcus aureus .

Applications in Scientific Research

This compound is utilized across several domains:

- Organic Synthesis : It serves as an intermediate for synthesizing more complex organic molecules.

- Drug Development : The compound is being explored as a precursor for novel pharmaceuticals targeting bacterial infections and cancer therapies.

- Biological Studies : It is studied for its role in understanding biochemical pathways and developing new therapeutic strategies .

Data Summary Table

| Biological Activity | Test Organism/Cell Line | Result |

|---|---|---|

| Antimicrobial | E. coli | Inhibitory effect at 10 µg/mL |

| Antimicrobial | S. aureus | Biofilm inhibition observed |

| Anticancer | PC3 (Prostate Cancer) | Induced apoptosis |

| Anticancer | U87MG (Glioblastoma) | Significant tumor growth inhibition |

Q & A

Q. What are the common synthetic routes for preparing N-Boc-4-bromo-3-(hydroxymethyl)-7-methoxyindole, and how are key functional groups introduced?

- Methodological Answer : Synthesis typically involves sequential functionalization of the indole core. The Boc (tert-butoxycarbonyl) group is introduced via N-protection using di-tert-butyl dicarbonate under basic conditions (e.g., KOH/DMF) to prevent undesired side reactions during subsequent steps . Bromination at position 4 is achieved using electrophilic brominating agents (e.g., NBS or Br₂), where the methoxy group at position 7 acts as an electron-donating group (EDG), directing substitution to the para position . The hydroxymethyl group at position 3 can be introduced via formylation followed by reduction (e.g., using NaBH₄) or through hydroxymethylation reagents .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : and NMR to confirm substitution patterns and Boc-group integrity (e.g., Boc tert-butyl protons at δ ~1.3 ppm) .

- HRMS : High-resolution mass spectrometry to verify molecular ion peaks and isotopic patterns (e.g., [M+H] for bromine’s isotopic signature) .

- TLC : Monitoring reaction progress using solvent systems like EtOAc/hexanes (Rf ~0.3) .

Advanced Research Questions

Q. How does the Boc group influence regioselectivity during bromination or cross-coupling reactions?

- Methodological Answer : The Boc group introduces steric hindrance at the indole’s N1 position, directing electrophilic substitution (e.g., bromination) to the C4 position. The methoxy group at C7 further stabilizes the intermediate via resonance, enhancing para selectivity. In cross-coupling reactions (e.g., Suzuki), the C4-bromo substituent acts as a leaving group, while the Boc group remains inert under palladium catalysis .

Q. What strategies mitigate instability of the hydroxymethyl group during synthetic steps?

- Methodological Answer : The hydroxymethyl group is prone to oxidation or elimination. Strategies include:

- Protection : Temporarily converting it to a silyl ether (e.g., TBSCl) or acetate during harsh reactions .

- Low-Temperature Conditions : Performing reactions at 0–5°C to minimize degradation .

- pH Control : Avoiding strongly acidic conditions that could cleave the Boc group or protonate the hydroxymethyl oxygen .

Q. How can discrepancies in reported reaction yields for indole derivatives be resolved?

- Methodological Answer : Yield variations often arise from differences in catalyst systems or solvent purity. For example:

- CuI/PEG-400 systems may give lower yields (~50%) due to incomplete coupling, while KOH/DMF protocols achieve higher yields (74–93%) via efficient alkylation .

- Reproducibility requires strict control of anhydrous conditions and catalyst loading. Pre-purification of starting materials (e.g., column chromatography) is recommended .

Q. What role does the hydroxymethyl group play in metabolic stability studies?

- Methodological Answer : The hydroxymethyl group is a metabolic soft spot, susceptible to oxidation (to carboxyl) or glucuronidation. In vitro assays (e.g., liver microsomes) can assess stability:

Q. How can the bromo substituent be leveraged for late-stage functionalization?

- Methodological Answer : The C4-bromo group enables:

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids to introduce biaryl motifs .

- Nucleophilic Substitution : Replacement with amines or thiols under Cu/ligand catalysis .

- Photoredox Catalysis : C–Br bond activation for radical-mediated transformations .

Data Contradictions and Validation

- Synthetic Efficiency : reports 50% yield using CuI/PEG-400, while achieves >70% with KOH/DMF. Validate by testing both methods under identical conditions .

- Metabolic Pathways : highlights hydroxymethyl oxidation in hydrazine derivatives, but indole-specific metabolism may differ. Confirm with isotope-labeled analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.